1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is a synthetic organic compound characterized by a pyrazole core substituted with ethyl (C1) and methyl (C3) groups, linked to an N-(2-methoxybenzyl)methanamine moiety. The dihydrochloride salt form (mentioned in ) indicates its likely use in crystallographic or solubility studies .
Properties
Molecular Formula |
C15H22ClN3O |
|---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-4-18-11-14(12(2)17-18)10-16-9-13-7-5-6-8-15(13)19-3;/h5-8,11,16H,4,9-10H2,1-3H3;1H |
InChI Key |
ZVZMMJHUYNEVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Biological Activity
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine
- Molecular Formula : C12H16N4O
- Molecular Weight : 220.28 g/mol
- InChI Key : RGMVBQDEJONUNA-UHFFFAOYSA-N
Research indicates that compounds with similar pyrazole structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The biological mechanisms can include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and phosphoinositide 3-kinases (PI3K), which are crucial in inflammatory pathways and cancer cell proliferation .
- Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating caspases and altering Bcl-2 family protein levels .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 26 | Induces apoptosis via caspase activation |
| Compound B | A549 | 49.85 | Inhibits PI3K/mTOR pathway |
| Compound C | HepG2 | 575 | Reduces cell viability |
These findings suggest that the compound may possess similar anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives often stem from their ability to inhibit COX enzymes. Research indicates that certain compounds can reduce pro-inflammatory cytokine production and exhibit significant efficacy in models of inflammation .
Study on Anticancer Efficacy
A study conducted by Xia et al. investigated the effects of a series of pyrazole derivatives on breast cancer cell lines. The results indicated that specific modifications in the pyrazole structure led to enhanced cytotoxicity and apoptosis induction, with some compounds outperforming established chemotherapeutic agents like Erlotinib .
Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the pyrazole ring significantly influence biological activity. For example, introducing methoxy groups was found to enhance solubility and bioavailability, leading to improved therapeutic outcomes in preclinical models .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that compounds similar to 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
Case Study:
In vitro tests demonstrated that certain pyrazole derivatives led to a decrease in cell viability in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values comparable to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that pyrazole derivatives exhibit activity against several bacterial strains, including both Gram-positive and Gram-negative organisms.
Case Study:
A synthesized derivative showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for developing new antibiotics .
Inhibition of Enzymatic Activity
Research indicates that 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine may inhibit specific enzymes involved in cancer progression and metabolic disorders.
Case Study:
Inhibitory assays revealed that certain analogs could effectively inhibit tissue-nonspecific alkaline phosphatase (TNAP), which is linked to various pathological conditions including cancer metastasis .
Synthetic Methodologies
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine typically involves multi-step organic reactions, often starting from readily available pyrazole derivatives. Various methodologies have been reported, including:
- One-Pot Synthesis : This method allows for the rapid assembly of the compound through sequential reactions without isolating intermediates.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation can enhance yields and reduce reaction times significantly compared to conventional heating methods .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural and synthetic differences between the target compound and analogs:
Key Observations
Pyrazole Substitutions: The target compound’s ethyl and methyl groups on the pyrazole contrast with chloro () and difluoromethyl () substituents. The position of substituents (e.g., C4 in vs. C3/C1 in the target) influences steric and electronic properties.
4-Methoxybenzyl () vs. 2-methoxybenzyl (target) positional isomers may exhibit divergent pharmacological profiles due to differences in steric hindrance or hydrogen bonding.
Synthetic Methods :
- Reductive amination using NaBH₄ or NaBH(OAc)₃ () is a common strategy for synthesizing methanamine derivatives, suggesting analogous routes for the target compound .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
